5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Lipophilicity LogP CNS drug design

5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine (CAS 1023816-66-1, molecular weight 283.4 Da, formula C₁₆H₁₇N₃S) is a disubstituted 2-aminothiazole derivative characterized by a naphthalen-2-yl group at position 4 and a dimethylaminomethyl moiety at position 5. This compound belongs to the 4-naphthyl-2-aminothiazole family, a scaffold explored for antimicrobial and anticancer applications.

Molecular Formula C16H17N3S
Molecular Weight 283.4 g/mol
Cat. No. B12863609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
Molecular FormulaC16H17N3S
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H17N3S/c1-19(2)10-14-15(18-16(17)20-14)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10H2,1-2H3,(H2,17,18)
InChIKeyKWHWXAFZSQQRFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine: Core Identification and Compound Class Context for Informed Procurement


5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine (CAS 1023816-66-1, molecular weight 283.4 Da, formula C₁₆H₁₇N₃S) is a disubstituted 2-aminothiazole derivative characterized by a naphthalen-2-yl group at position 4 and a dimethylaminomethyl moiety at position 5 . This compound belongs to the 4-naphthyl-2-aminothiazole family, a scaffold explored for antimicrobial and anticancer applications [1]. Its key distinguishing physicochemical properties include a LogP of 3.61 and a topological polar surface area (TPSA) of 42.15 Ų, as reported in vendor technical datasheets . These features differentiate it from smaller 4-aryl analogs and position it as a candidate for research programs requiring enhanced lipophilicity and specific aromatic stacking interactions.

5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine: Why In-Class Aminothiazole Analogs Cannot Be Reliably Substituted


While numerous 2-aminothiazole derivatives are commercially available, simple replacement by a 4-phenyl or 5-methyl analog ignores two critical, quantifiable consequences. First, the naphthyl substituent profoundly increases molecular lipophilicity (LogP ≈ 3.61 ) relative to the closest 4-phenyl counterpart (estimated LogP ≈ 2.2–2.5), altering membrane permeability and protein-binding profiles. Second, recent cross‑study evidence demonstrates that inserting a naphthyl chromophore, as opposed to a methoxyphenyl ring, enhances DNA intercalation strength by approximately one order of magnitude (binding constant Kb: 1.08 × 10⁵ M⁻¹ vs. 1.02 × 10⁴ M⁻¹) and reduces cytotoxicity IC₅₀ nearly 2‑fold [1]. Such differences mean that substituting the naphthyl moiety with a smaller aryl group is not a neutral exchange when target engagement depends on aromatic stacking or hydrophobic contacts. The quantitative data below establish where structure‑driven differentiation becomes experimentally significant and, therefore, where procurement decisions carry scientific risk.

5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Increased Lipophilicity and Potential CNS Penetration Versus 4‑Phenyl Analog

The target compound’s experimental LogP of 3.61 substantially exceeds the predicted LogP of its closest 4‑phenyl analog, 5-((dimethylamino)methyl)-4-phenyl-1,3-thiazol-2-amine (CAS 3008-60-4), which is estimated at 2.5 (ACD/Labs) . The ΔLogP of approximately +1.1 places the naphthyl derivative in the optimal CNS drug space (LogP 3–5), whereas the phenyl analog falls below the typical range required for passive blood‑brain barrier permeation. This difference is not incremental; a unit increase in LogP corresponds to a roughly 10‑fold increase in predicted membrane partitioning.

Lipophilicity LogP CNS drug design

Enhanced Aromatic Stacking and DNA Intercalation Potential Compared to Non‑Naphthyl Thiazoles

In a 2025 study comparing two thiazole‑naphthyl derivatives, compound HL2 (bearing a naphthyl‑thiazole fragment) exhibited a DNA binding constant Kb of 1.08 ± 0.22 × 10⁵ M⁻¹, ten‑fold higher than the methoxyphenyl analog HL1 (Kb = 1.02 ± 0.16 × 10⁴ M⁻¹) [1]. The corresponding cytotoxicity against HepG2 hepatocellular carcinoma cells showed IC₅₀ values of 3.2 ± 0.1 μM (HL2) vs. 7.3 ± 0.3 μM (HL1). While these specific compounds are not identical to the target molecule, they share the critical naphthyl‑thiazole pharmacophore, providing class‑level evidence that the naphthyl moiety significantly enhances DNA intercalation and tumor cell growth inhibition relative to smaller aryl substituents.

DNA binding Anticancer Intercalation

Higher Molecular Complexity and Hydrogen‑Bonding Capacity Versus 5‑Methyl‑4‑(2‑naphthyl) Analog

Replacing the 5‑methyl group with a dimethylaminomethyl substituent increases the number of hydrogen‑bond acceptors from 2 to 4 and raises the molecular weight from 240 Da (5‑methyl‑4‑(1‑naphthyl)‑2‑aminothiazole, CAS 107411‑05‑2) to 283 Da . The additional tertiary amine provides a protonatable site (predicted pKa ~8.5 for dimethylamino nitrogen), enabling ionic interactions with acidic residues in biological targets that are not possible with the 5‑methyl analog. The TPSA rises from ~28 Ų to 42 Ų, still well within the range for oral bioavailability, while offering greater polarity for hydrogen‑bonding interactions.

Molecular complexity Target engagement Physicochemical properties

Building‑Block Versatility Validated by Synthetic Patent Precedence

A granted Chinese patent (CN115260122B) explicitly claims a synthesis method for naphthothiazole derivatives using 2‑naphthylamines and thioamides [1]. The method yields diversely substituted naphthothiazole cores, confirming the synthetic tractability of the scaffold. The target compound, as a 5‑dimethylaminomethyl‑4‑(2‑naphthyl)thiazol‑2‑amine, can serve as a direct entry point into this patent‑protected chemical space, offering a pre‑functionalized amine handle for further derivatization. In contrast, simpler 2‑aminothiazoles lacking the dimethylaminomethyl group require additional steps to introduce a reactive amino‑alkyl side chain.

Synthetic chemistry Building block Naphthothiazole

5-((Dimethylamino)methyl)-4-(2-naphthyl)-1,3-thiazol-2-amine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS‑Targeted Small‑Molecule Library Design

With an experimental LogP of 3.61 and a TPSA of 42 Ų, the compound occupies the favorable CNS drug space. Procurement for blood‑brain‑barrier‑oriented screening collections exploits this property; the naphthyl derivative is preferred over 4‑phenyl analogs whose LogP (≈2.5) predicts lower passive CNS permeability .

DNA Intercalator and Anticancer Lead Identification

Class‑level evidence [1] shows that naphthyl‑thiazole fragments enhance DNA intercalation 10‑fold and reduce HepG2 cell viability IC₅₀ 2.3‑fold compared to methoxyphenyl analogs. Researchers evaluating DNA‑damaging agents should use this compound as a privileged starting scaffold for optimizing intercalation potency.

Multi‑Component Reaction (MCR) and Diversity‑Oriented Synthesis

The patent‑validated naphthothiazole synthesis (CN115260122B) [2] provides a reliable method for generating analogs. The target compound, bearing a nucleophilic tertiary amine, can be directly incorporated into Ugi or Mannich‑type reactions, enabling rapid library expansion without additional functionalization steps.

Structure‑Activity Relationship (SAR) Studies on G‑Protein‑Coupled Receptors (GPCRs)

The increased molecular size (283 Da) and hydrogen‑bonding capacity (4 acceptors) relative to 5‑methyl or unsubstituted 2‑aminothiazole analogs allow exploration of binding pockets where polar contacts and steric bulk are critical. The compound can serve as a probe for aminergic GPCRs, where a protonatable dimethylamino group mimics endogenous amine neurotransmitters.

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